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Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

Cat. No.: B120836

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-cyanopyridine is a key heterocyclic building block in medicinal chemistry and
materials science, sought after for its utility in the synthesis of a variety of functionalized
molecules. This technical guide provides an in-depth overview of its commercial availability,
offering a comparative summary of suppliers. Furthermore, it details a representative
experimental protocol for its synthesis and explores the significant roles of its derivatives as
modulators of crucial biological targets, namely nicotinic acetylcholine receptors (nAChRs) and
cannabinoid receptor 2 (CB2). This document aims to equip researchers and drug development
professionals with the critical information required for the efficient procurement and application
of this versatile chemical intermediate.

Commercial Availability and Suppliers

3-Bromo-4-cyanopyridine (CAS No. 139586-13-1) is readily available from a range of
chemical suppliers. The offerings vary in terms of purity, quantity, and pricing, catering to
diverse research and development needs. A summary of prominent suppliers and their product
specifications is presented in Table 1. Researchers are advised to request certificates of
analysis for lot-specific data to ensure the quality and purity of the compound for their specific
applications.

Table 1. Commercial Suppliers of 3-Bromo-4-cyanopyridine
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Supplier Purity Available Quantities
Santa Cruz Biotechnology Inquire Inquire

BioRuler 95% - 98% 250mg, 1g

TCI Chemicals >96.0% (GC) 1g, 59

Manchester Organics 95% 5g, 10g

Chem-Impex International > 96% (GC) 1g

Lab Pro Inc. Min. 96.0% (GC) 1g

Sigma-Aldrich 97% Inquire

CRO SPLENDID LAB Inquire Inquire

Note: Pricing information is subject to change and is often available upon request from the
supplier. It is recommended to contact the suppliers directly for the most current pricing and
availability.

Synthesis of 3-Bromo-4-cyanopyridine: An
Experimental Protocol

While various methods for the synthesis of brominated and cyanated pyridines exist, a common
approach involves the Sandmeyer reaction starting from an appropriate aminopyridine
precursor. The following is a representative, detailed experimental protocol for the synthesis of
3-Bromo-4-cyanopyridine.

Reaction Scheme:

4-Amino-3-bromopyridine — 3-Bromo-4-cyanopyridine
Materials and Reagents:

e 4-Amino-3-bromopyridine

 Hydrobromic acid (48%)
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e Sodium nitrite (NaNO2)

o Copper(l) cyanide (CuCN)

e Sodium cyanide (NaCN)

e Dichloromethane (CH2Cl2)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

o Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5
to 0 °C, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.

» Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture,
ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at
this temperature to ensure complete formation of the diazonium salt.

e Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(l)
cyanide and sodium cyanide in water. Cool this solution in an ice bath.

e Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen
evolution will be observed.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

e Work-up and Purification: Cool the reaction mixture to room temperature and extract the
product with dichloromethane.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Purify the crude 3-Bromo-4-cyanopyridine by flash column chromatography on silica gel,
using a hexane-ethyl acetate gradient as the eluent.

Characterization: The final product should be characterized by techniques such as NMR
spectroscopy (*H and 13C), mass spectrometry, and melting point determination to confirm its
identity and purity.
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Reactants & Reagents

4-Amino-3-bromopyridine
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Synthetic Workflow for 3-Bromo-4-cyanopyridine

Applications in Drug Discovery: Targeting Key
Signaling Pathways
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Derivatives of 3-Bromo-4-cyanopyridine have emerged as valuable scaffolds in the design of
potent and selective ligands for important biological targets, notably nicotinic acetylcholine
receptors and cannabinoid receptor 2.

Nicotinic Acetylcholine Receptor (hnAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in
synaptic transmission in the central and peripheral nervous systems.[1] Dysregulation of
NAChHR signaling is implicated in a range of neurological disorders, including Alzheimer's
disease, Parkinson's disease, and nicotine addiction.[2] The pyridine core of 3-Bromo-4-
cyanopyridine serves as a key pharmacophore for interaction with nAChRs. By functionalizing
the bromine and cyano groups, medicinal chemists can develop novel ligands with tailored
affinities and selectivities for different nAChR subtypes.

Upon binding of an agonist like acetylcholine or nicotine, the nAChR channel opens, leading to
an influx of cations (primarily Na* and Ca?*).[1] This influx causes depolarization of the cell
membrane and initiates downstream signaling cascades. In the central nervous system, this
can lead to the activation of voltage-gated calcium channels and the release of various
neurotransmitters. Furthermore, Ca2* influx can trigger intracellular signaling pathways
involving protein kinase C (PKC) and the Ras-Raf-MEK-ERK pathway, which are involved in
neuronal survival and plasticity.[3]
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Nicotinic Acetylcholine Receptor Signaling Pathway

Cannabinoid Receptor 2 (CB2) Agonism
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The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly
expressed in the immune system.[4] Activation of CB2 receptors is generally associated with
immunosuppressive and anti-inflammatory effects, making it an attractive therapeutic target for
a variety of inflammatory and autoimmune diseases, as well as for pain management.[4] The
versatile structure of 3-Bromo-4-cyanopyridine allows for its elaboration into novel and
selective CB2 receptor agonists.

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the
activation of associated Gi/o proteins.[5] This activation inhibits adenylyl cyclase, resulting in a
decrease in intracellular cyclic AMP (cCAMP) levels.[4][5] Reduced cAMP levels subsequently
lead to decreased activity of protein kinase A (PKA).[5] Additionally, the By subunits of the G-
protein can activate other signaling pathways, including the mitogen-activated protein kinase
(MAPK) cascade (e.g., ERK, p38), which can modulate gene expression and cellular
responses related to inflammation and cell survival.[4][5]
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Conclusion

3-Bromo-4-cyanopyridine is a commercially accessible and synthetically valuable
intermediate for researchers in drug discovery and materials science. Its utility is particularly
highlighted by the successful development of its derivatives as potent modulators of NAChRs
and CB2 receptors. This guide provides a foundational understanding of its procurement,
synthesis, and application, empowering scientists to leverage this versatile building block in
their research endeavors. The detailed experimental protocol and the elucidation of relevant
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signaling pathways offer a practical framework for the rational design and synthesis of novel
bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b120836?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Nicotinic_acetylcholine_receptor
https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://www.ncbi.nlm.nih.gov/books/NBK543551/
https://www.researchgate.net/figure/Nicotinic-acetylcholine-receptor-nAChR-signaling-pathways24-29-This-schematic-is_fig1_362149981
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567276/
https://www.researchgate.net/figure/Schematic-summary-of-CB2-receptor-signaling-D-9-THC-and-cannabinoids-also-bind-to-CB2_fig3_277948338
https://www.benchchem.com/product/b120836#commercial-availability-and-suppliers-of-3-bromo-4-cyanopyridine
https://www.benchchem.com/product/b120836#commercial-availability-and-suppliers-of-3-bromo-4-cyanopyridine
https://www.benchchem.com/product/b120836#commercial-availability-and-suppliers-of-3-bromo-4-cyanopyridine
https://www.benchchem.com/product/b120836#commercial-availability-and-suppliers-of-3-bromo-4-cyanopyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120836?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

